molecular formula C15H11ClN2O B11739269 2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile

2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile

Cat. No.: B11739269
M. Wt: 270.71 g/mol
InChI Key: GRNRVVBAAGLOLZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxyphenyl group, and a nitrile group

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile typically involves the reaction of 4-chlorobenzaldehyde with 2-aminophenol in the presence of a base, followed by the addition of a nitrile group. The reaction conditions often include solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, resulting in the modulation of signal transduction pathways.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-enenitrile can be compared with similar compounds such as:

    2-(4-Chlorophenyl)ethylamine: This compound has a similar chlorophenyl group but lacks the hydroxyphenyl and nitrile groups, making it less complex.

    2-(2-Hydroxyphenyl)benzoxazole: This compound shares the hydroxyphenyl group but has a different overall structure, leading to different chemical properties and applications.

    2-Aminobenzothiazole: This compound has an amino group and a benzothiazole ring, making it structurally distinct but functionally similar in some reactions.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(2-hydroxyanilino)prop-2-enenitrile

InChI

InChI=1S/C15H11ClN2O/c16-13-7-5-11(6-8-13)12(9-17)10-18-14-3-1-2-4-15(14)19/h1-8,10,18-19H

InChI Key

GRNRVVBAAGLOLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC=C(C#N)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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